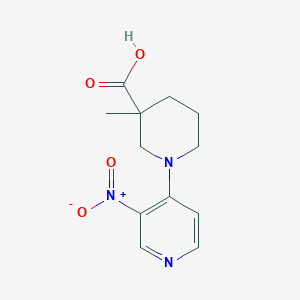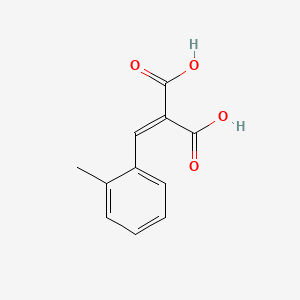
2-Methylbenzylidenemalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzylidenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a benzylidene group substituted with a methyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbenzylidenemalonic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzylidenemalonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of 2-(2-methylbenzyl)malonic acid.
Substitution: Formation of substituted benzylidene derivatives
Applications De Recherche Scientifique
2-Methylbenzylidenemalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Methylbenzylidenemalonic acid involves its interaction with various molecular targets. The benzylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Uniqueness
2-Methylbenzylidenemalonic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity compared to other malonic acid derivatives.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C11H10O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
ZXCRUOKKEYFRRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Trifluoromethyl)phenyl]-1H-indole](/img/structure/B8368312.png)
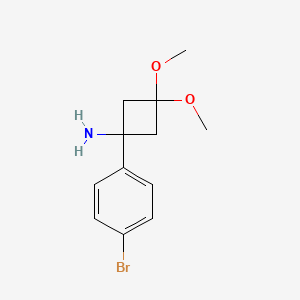
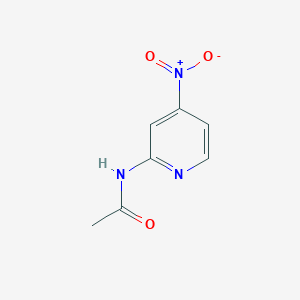
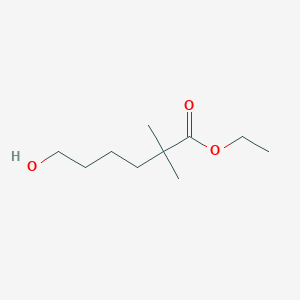
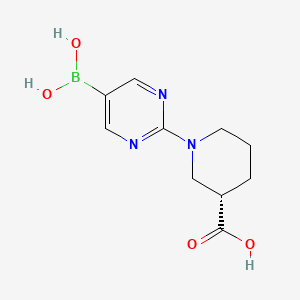
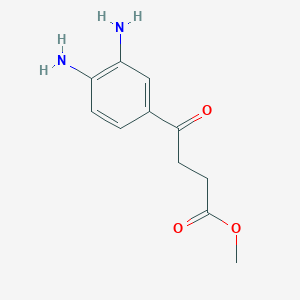

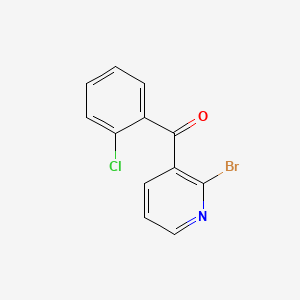
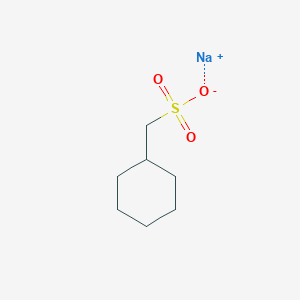
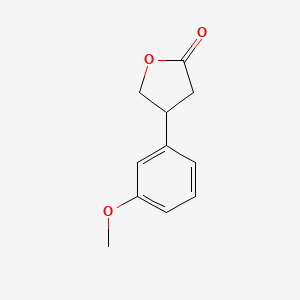
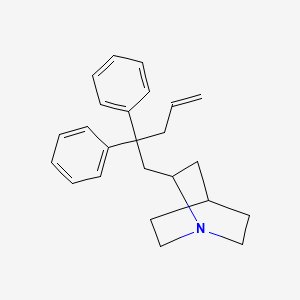
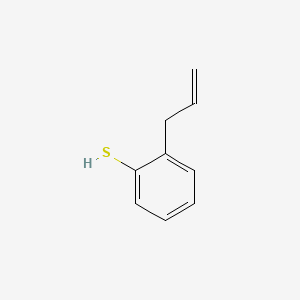
![(4-Chlorophenyl)-(1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine](/img/structure/B8368409.png)
